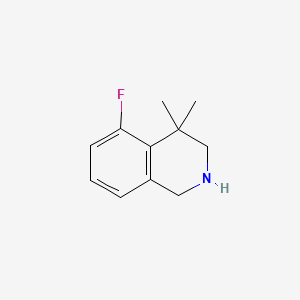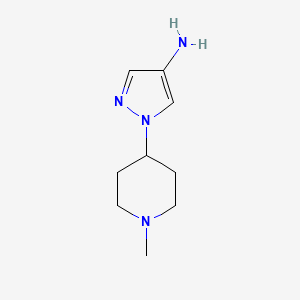
1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine
Vue d'ensemble
Description
1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine, also known as 1-methyl-4-piperidyl-1H-pyrazol-4-amine (MPPA) is an organic compound that has been used in a variety of scientific research applications. MPPA is a white crystalline solid that is soluble in water and alcohol. It has a molecular weight of 179.2 g/mol and a melting point of 128-130°C.
Applications De Recherche Scientifique
Pyrazole derivatives have been identified for their antitumor, antifungal, and antibacterial properties . These compounds, including ones structurally similar to 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine, show potential in medical applications against various diseases (Titi et al., 2020).
Structural characterization studies of polymorphs of pyrazole derivatives reveal distinct intermolecular hydrogen bonding patterns. These findings are crucial for understanding the chemical properties and potential applications of such compounds in material science or pharmaceuticals (Böck et al., 2020).
X-ray diffraction and DFT studies on pyrazole derivatives have contributed to a deeper understanding of the molecular structure, aiding in the development of new synthetic methods for pharmaceuticals (Szlachcic et al., 2020).
Bipyrazolic compounds have been studied for their inhibitory effect on the corrosion of metals , suggesting their potential use in industrial applications (Chetouani et al., 2005).
In the field of antibacterial drug development, oxazolidinone derivatives structurally related to 1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine have been synthesized for large-scale applications, demonstrating the versatility of pyrazole compounds in medicinal chemistry (Yang et al., 2014).
Pyrazole derivatives are also being explored for their anti-tubercular properties , with some compounds showing promising results against Mycobacterium tuberculosis, indicating potential in treating tuberculosis (Vavaiya et al., 2022).
Propriétés
IUPAC Name |
1-(1-methylpiperidin-4-yl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-12-4-2-9(3-5-12)13-7-8(10)6-11-13/h6-7,9H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXZKGLWPRJOMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2C=C(C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693379 | |
| Record name | 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methylpiperidin-4-yl)-1H-pyrazol-4-amine | |
CAS RN |
1201935-36-5 | |
| Record name | 1-(1-Methylpiperidin-4-yl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



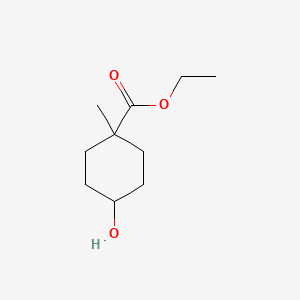
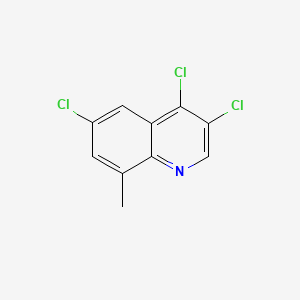
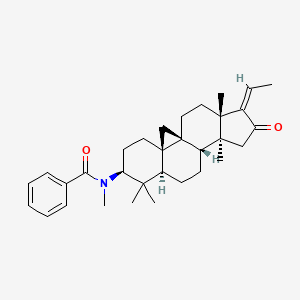
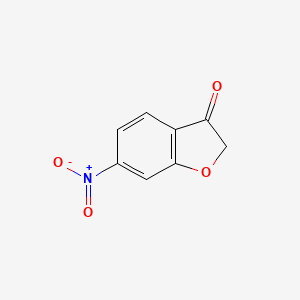
![Oxazolo[5,4-c]pyridine, 2-chloro-4-Methyl-](/img/structure/B598560.png)

![1-[6-(4-Fluorophenyl)pyridin-3-yl]-3-(4-piperidin-1-ylbutyl)urea](/img/structure/B598562.png)
![1-Chloroethyl 2,4-dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B598567.png)
![Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone](/img/structure/B598568.png)



